2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a dimethylphenyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable solvent like acetic acid.
Acetylation: The 4-bromoaniline is then acetylated using acetic anhydride to form 4-bromoacetanilide.
Coupling Reaction: The 4-bromoacetanilide undergoes a coupling reaction with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene or ethanol. This forms the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving acetamide derivatives.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)acetamide
- 2-(4-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide
- 2-(4-methylphenyl)-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-7-12(2)9-15(8-11)18-16(19)10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRGXIXIDUYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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